(2S)-4-methyl-4-sulfanylpentan-2-ol, also known as 4-sulfanyl-4-methylpentan-2-ol, is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a carbon atom. This compound has garnered attention due to its significant role in the aroma profile of various foods and beverages, particularly in wine and hops. It is classified under thiols and sulfanyl compounds, which are known for their strong odors and biological activities.
The compound is primarily derived from natural sources, particularly grapes during fermentation processes. It is formed through the enzymatic cleavage of non-volatile precursors that are present in grape must, leading to its release during alcoholic fermentation. The biosynthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol involves complex pathways that include cysteine conjugates as intermediates .
The synthesis of (2S)-4-methyl-4-sulfanylpentan-2-ol can be achieved through several methods, predominantly involving the fermentation of grape must or other plant materials rich in sulfur-containing amino acids.
The synthesis requires careful control of conditions such as pH, temperature, and reaction time to optimize yield and purity. Analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) are employed to monitor the synthesis and quantify the product .
The molecular formula for (2S)-4-methyl-4-sulfanylpentan-2-ol is , with a molecular weight of 134.240 g/mol. The structure features a pentane backbone with a sulfur atom bonded to the fourth carbon and a hydroxyl group on the second carbon.
(2S)-4-methyl-4-sulfanylpentan-2-ol participates in various chemical reactions typical of thiols:
The reactivity of (2S)-4-methyl-4-sulfanylpentan-2-ol is influenced by its functional groups, making it suitable for various organic transformations.
The mechanism by which (2S)-4-methyl-4-sulfanylpentan-2-ol exerts its effects primarily involves its olfactory properties. The compound is recognized by olfactory receptors, contributing to the characteristic aromas found in wines and certain foods.
Studies have shown that even trace amounts of volatile thiols can significantly influence aroma perception in wines, highlighting their importance in flavor chemistry .
(2S)-4-methyl-4-sulfanylpentan-2-ol is characterized by:
Key chemical properties include:
Relevant data on boiling points, melting points, and specific heat capacities can be obtained from standard chemical databases
(2S)-4-methyl-4-sulfanylpentan-2-ol finds applications across several domains:
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